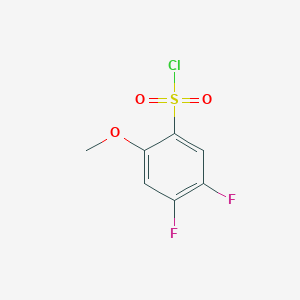

4,5-Difluoro-2-methoxybenzene-1-sulfonyl chloride

説明

4,5-Difluoro-2-methoxybenzene-1-sulfonyl chloride (CAS No.: 1783925-97-2) is a fluorinated aromatic sulfonyl chloride with the molecular formula C₇H₅ClF₂O₃S and a monoisotopic mass of 241.9616 Da . Its structure features a sulfonyl chloride group (-SO₂Cl) at position 1 of a benzene ring substituted with fluorine atoms at positions 4 and 5, and a methoxy group (-OCH₃) at position 2 (SMILES: COC1=CC(=C(C=C1S(=O)(=O)Cl)F)F) . The compound is a key intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives, though its applications remain understudied, as evidenced by the absence of patents or literature directly referencing it .

特性

IUPAC Name |

4,5-difluoro-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O3S/c1-13-6-2-4(9)5(10)3-7(6)14(8,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARRIMPKLITFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)(=O)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261825-36-8 | |

| Record name | 4,5-difluoro-2-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 4,5-difluoro-2-methoxybenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of 4,5-Difluoro-2-methoxybenzene-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

化学反応の分析

Types of Reactions

4,5-Difluoro-2-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

4,5-Difluoro-2-methoxybenzene-1-sulfonyl chloride has been identified as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have shown promise in treating inflammatory diseases and disorders. For instance, compounds derived from this sulfonyl chloride have been explored as antagonists of the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2), which plays a significant role in allergic reactions and asthma management .

Case Study: CRTH2 Antagonists

A study detailed in a patent application describes the synthesis of arylsulfonylamino compounds using 4,5-difluoro-2-methoxybenzene-1-sulfonyl chloride. These compounds exhibited activity against CRTH2 receptors, indicating their potential for developing new therapies for allergic diseases such as asthma and atopic dermatitis .

Organic Synthesis

Reagent in Chemical Reactions

This compound serves as an effective reagent in organic synthesis for the introduction of sulfonyl groups into various substrates. The sulfonyl chloride functional group is highly reactive, making it suitable for nucleophilic substitution reactions. This property allows chemists to modify existing compounds or synthesize new ones with enhanced biological activity.

Synthesis of Complex Molecules

The ability to use 4,5-difluoro-2-methoxybenzene-1-sulfonyl chloride in multi-step synthetic pathways enables the construction of complex molecular architectures. For example, it can be employed to synthesize fluorinated analogs of known drugs, potentially improving their pharmacological profiles .

Analytical Chemistry

Use in Analytical Techniques

In analytical chemistry, 4,5-difluoro-2-methoxybenzene-1-sulfonyl chloride can be utilized as a derivatizing agent for the detection and quantification of various analytes. By modifying the chemical structure of target compounds, it enhances their detectability using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Environmental Applications

Potential in Environmental Chemistry

Research into the environmental applications of sulfonyl chlorides like 4,5-difluoro-2-methoxybenzene-1-sulfonyl chloride is emerging. These compounds could play a role in developing environmentally friendly pesticides or herbicides due to their ability to interact selectively with biological systems.

作用機序

The mechanism of action of 4,5-Difluoro-2-methoxybenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

類似化合物との比較

Structural and Electronic Properties

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituent positions and electronic effects. Below is a comparison with two related compounds:

Key Observations :

- Regiochemistry: The target compound’s fluorine atoms at positions 4 and 5 create an electron-withdrawing effect, activating the sulfonyl chloride group toward nucleophilic attack.

- Methoxy group placement : The methoxy group at position 2 (para to the sulfonyl chloride) in the target compound may donate electron density via resonance, whereas its position in 2,6-difluoro-4-methoxybenzenesulfonyl chloride (meta to sulfonyl) alters electronic interactions .

生物活性

4,5-Difluoro-2-methoxybenzene-1-sulfonyl chloride (CAS No. 1261825-36-8) is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a difluoromethoxybenzene moiety and a sulfonyl chloride functional group. The biological implications of this compound are explored through various studies, highlighting its mechanism of action, pharmacological applications, and potential therapeutic uses.

The biological activity of 4,5-difluoro-2-methoxybenzene-1-sulfonyl chloride primarily involves its interaction with specific molecular targets, leading to alterations in biochemical pathways. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, making it a reactive electrophile that can modify proteins and other biomolecules.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by forming covalent bonds with active site residues. This mechanism is particularly relevant in the context of therapeutic agents targeting viral replication processes.

- Antiviral Activity : Research indicates that derivatives of sulfonyl chlorides exhibit antiviral properties by disrupting viral replication cycles, which may also apply to 4,5-difluoro-2-methoxybenzene-1-sulfonyl chloride.

Antiviral Efficacy

Studies have demonstrated that compounds structurally related to 4,5-difluoro-2-methoxybenzene-1-sulfonyl chloride exhibit significant antiviral activity against various viruses, including HIV and influenza. The efficacy is often measured in terms of the half-maximal effective concentration (EC50).

| Compound | Virus Type | EC50 (μM) | Reference |

|---|---|---|---|

| 4,5-Difluoro-2-methoxybenzene-1-sulfonyl chloride | HIV | 6.23 | |

| Related Sulfonamide Derivative | Influenza | 10.81 |

Case Study 1: Antiviral Properties

In a study focused on the antiviral properties of benzenesulfonamide derivatives, 4,5-difluoro-2-methoxybenzene-1-sulfonyl chloride was evaluated for its ability to inhibit HIV replication in TZM-bl cells. The compound demonstrated an EC50 value of approximately 6.23 μM, indicating moderate efficacy against the virus.

Case Study 2: Enzyme Inhibition

Another investigation assessed the compound's impact on specific kinases involved in cellular signaling pathways. The results indicated that the compound could effectively inhibit kinase activity at concentrations comparable to established inhibitors, suggesting its potential as a therapeutic agent in cancer treatment.

Pharmacokinetics

The pharmacokinetic profile of 4,5-difluoro-2-methoxybenzene-1-sulfonyl chloride has not been extensively characterized; however, related compounds show stability against hydrolysis and metabolic degradation. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for future drug development efforts.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 4,5-Difluoro-2-methoxybenzene-1-sulfonyl chloride?

- Methodological Answer : Sulfonyl chlorides are highly moisture-sensitive and prone to hydrolysis. Based on analogous compounds like 4-Acetylbenzenesulfonyl chloride (stored at 2–8°C in sealed containers under inert gas), the target compound should be stored in a desiccator under argon or nitrogen at low temperatures. Use anhydrous solvents (e.g., THF, DCM) for reactions, and monitor purity via NMR or LC-MS after prolonged storage .

Q. How can researchers confirm the structural integrity of 4,5-Difluoro-2-methoxybenzene-1-sulfonyl chloride after synthesis?

- Methodological Answer :

- 19F NMR : Fluorine substituents at positions 4 and 5 will exhibit distinct coupling patterns. Compare shifts with fluorinated sulfonyl chlorides in the Pharos Project (e.g., [25444-35-3], which shows deshielded fluorine signals due to electron-withdrawing groups) .

- 1H NMR : The methoxy group (-OCH3) typically resonates at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on fluorine proximity.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic chlorine patterns.

Advanced Research Questions

Q. What experimental strategies mitigate side reactions during nucleophilic substitution with 4,5-Difluoro-2-methoxybenzene-1-sulfonyl chloride?

- Methodological Answer :

- Temperature Control : Reactions at –20°C to 0°C reduce hydrolysis and sulfonate ester formation.

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilicity of the sulfonyl group.

- Byproduct Analysis : Monitor for sulfonic acid derivatives (e.g., via IR spectroscopy for S=O stretches at ~1350 cm⁻¹). Fluorinated analogs in suggest competing elimination pathways under basic conditions; use mild bases (e.g., NaHCO3) to suppress these .

Q. How do electronic effects from fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine atoms increase the sulfonyl group’s electrophilicity, accelerating nucleophilic attack. Computational modeling (e.g., DFT studies) can predict charge distribution, as seen in perfluorinated benzenesulfonyl chlorides like [59493-82-2], where fluorine substitution enhances reactivity toward amines .

- Steric Considerations : The 2-methoxy group may hinder access to the sulfonyl chloride, requiring bulky nucleophiles (e.g., tert-butylamine) to employ elevated temperatures.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for fluorinated sulfonyl chlorides?

- Methodological Answer :

- Purity Assessment : Contradictions may arise from impurities (e.g., residual solvents or hydrolyzed sulfonic acid). Recrystallize the compound from dry hexane/ethyl acetate and validate purity via HPLC (>98% area).

- Polymorphism : Fluorinated compounds like [34385-1A] in show batch-dependent melting ranges (83–87°C). Use differential scanning calorimetry (DSC) to identify polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。